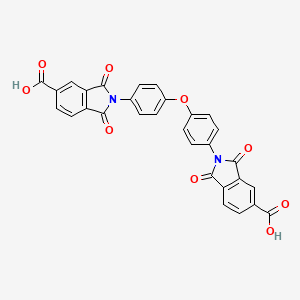![molecular formula C17H16N2O3 B3826194 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B3826194.png)
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one
Übersicht
Beschreibung
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one, also known as DNP, is a yellow crystalline powder that is commonly used in scientific research. DNP is a potent uncoupler of oxidative phosphorylation, which makes it a valuable tool for studying metabolic processes. In
Wissenschaftliche Forschungsanwendungen
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one is widely used in scientific research as a tool for studying metabolic processes. It is commonly used to measure mitochondrial respiration rates, as it uncouples oxidative phosphorylation and allows researchers to measure the rate of oxygen consumption in cells. 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one is also used to study the effects of metabolic inhibitors and activators on cellular metabolism.
Wirkmechanismus
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This disrupts the production of ATP, which leads to an increase in oxygen consumption as the cell attempts to compensate for the lack of ATP production. This increase in oxygen consumption is used to measure mitochondrial respiration rates.
Biochemical and Physiological Effects
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase metabolic rate and energy expenditure, which has led to its use as a weight loss supplement. However, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one can also cause hyperthermia, sweating, and even death at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one in lab experiments include its ability to uncouple oxidative phosphorylation and its ability to measure mitochondrial respiration rates. However, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one is toxic at high doses and can cause hyperthermia and other side effects. It is also important to note that 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one should only be used by trained professionals in a controlled laboratory setting.
Zukünftige Richtungen
There are a number of future directions for research involving 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one. One area of research is the development of new uncoupling agents that are less toxic than 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one. Another area of research is the use of 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one could be used to study the effects of metabolic inhibitors and activators on cellular metabolism in a variety of different cell types.
Conclusion
In conclusion, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one, or 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one, is a valuable tool for studying metabolic processes in scientific research. Its ability to uncouple oxidative phosphorylation and measure mitochondrial respiration rates makes it a valuable tool for researchers. However, it is important to use 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one in a controlled laboratory setting and to be aware of its potential side effects. Future research involving 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one could lead to the development of new uncoupling agents and new treatments for metabolic disorders.
Eigenschaften
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18(2)15-9-6-13(7-10-15)8-11-17(20)14-4-3-5-16(12-14)19(21)22/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZGQVCAOWWHD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-dimethylaminophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-chloro-2-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3826114.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3826121.png)
![N'-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B3826128.png)
![N'-[1-(4-methoxyphenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3826131.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3826133.png)
![4-[methyl(phenyl)amino]benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B3826145.png)
![4-[2-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3826151.png)

![N-(4-iodophenyl)-2-(4-{[(4-iodophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826166.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3826171.png)

![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide](/img/structure/B3826180.png)

![N,N'-[(1-phenyl-1,1-ethanediyl)bis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B3826199.png)